molecular formula C6H10ClN3S B1649824 (2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride CAS No. 1052552-59-6

(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride

Cat. No. B1649824
CAS RN: 1052552-59-6
M. Wt: 191.68
InChI Key: OOXXLFVIHFPORG-UHFFFAOYSA-N
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Description

“(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride” is a chemical compound with the molecular formula C6H9N3S.2ClH . It has a molecular weight of 228.14 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is NCc1cn2CCSc2n1 . The InChI code is 1S/C6H9N3S.2ClH/c7-3-5-4-9-1-2-10-6(9)8-5;;/h4H,1-3,7H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

  • Corrosion Inhibition : Benzimidazole derivatives, including compounds similar to the one , have been studied as corrosion inhibitors for mild steel in acidic media. These compounds effectively prevent corrosion by adsorbing onto the steel surface and forming insoluble complexes with ferrous species. The efficiency of these inhibitors depends on the concentration of the inhibitor, temperature, and the concentration of hydrochloric acid (Tang et al., 2013).

  • Synthesis of Heterocyclic Compounds : Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been reported. This method is an efficient approach to synthesize various heterocyclic compounds, which are important in pharmaceutical and chemical industries (Kamila et al., 2012).

  • Anticancer Research : Novel Pd(II) and Pt(II) complexes of N,N-donor benzimidazole ligands, including similar structures, have been synthesized and evaluated for their potential as anticancer compounds. The structures of these complexes were elucidated using various physico-chemical techniques, and their cytotoxicity against several cancer cell lines was studied (Ghani & Mansour, 2011).

  • Broad-Spectrum Anthelmintic Activity : Isothiourea derivatives of similar compounds have shown improved spectrum of activity over tetramisole and are active against nematodes, cestodes, and trematodes. This indicates their potential in developing new anthelmintic drugs (Brewer et al., 1987).

  • One-Pot Synthesis Techniques : A one-pot synthetic approach for constructing a thiazolo[3,2-a]benzimidazole-linked quinazoline scaffold via palladium-catalyzed reactions has been developed. This efficient method can be useful for synthesizing complex molecular architectures in medicinal chemistry (Keivanloo et al., 2018).

  • Synthesis of Novel Heterocyclic Ring Systems : The synthesis of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate and its applications in synthesizing various novel heterocyclic ring systems highlight the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Sa̧czewski et al., 2003).

properties

IUPAC Name

2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S.2ClH/c7-3-5-4-9-1-2-10-6(9)8-5;;/h4H,1-3,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGKQMMCIVOJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1052552-59-6
Record name {2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
Reactant of Route 3
(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
Reactant of Route 4
(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
Reactant of Route 5
(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
Reactant of Route 6
(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride

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